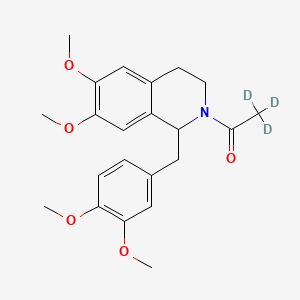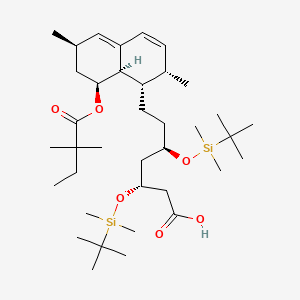
rac N-Acetyl Norlaudanosine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Scientific Research Applications of "rac N-Acetyl Norlaudanosine-d3"
Differentiating Effects in Neuroblastoma Cells
1,25-Dihydroxycholecalciferol (D3) was found to play a crucial role in cell differentiation and embryonic development. Specifically, it showed notable effects on LA-N-5 human neuroblastoma cells, resulting in decreased invasiveness and N-myc expression, and promoting cell differentiation. This suggests a potential therapeutic use of D3 in treating certain tumor types (Moore et al., 1995).
Coactivator for Steroid/Nuclear Receptors
RAC3, identified as a human transcriptional coactivator for steroid/nuclear receptors, plays a significant role in hormone action regulation. It interacts with several liganded receptors, enhancing ligand-dependent transcriptional activation, and is related to SRC-1 and TIF2, potent coactivators for steroid/nuclear receptors. This association points towards its potential in understanding hormone action and as a target for developing therapeutic agents that can block hormone-dependent neoplasia (Li et al., 1997).
Binding Affinity in RAC/Protein Kinase B
The α isoform of the RAC-protein kinase B (RAC/PKB) showed a high affinity for inositol phosphates and phosphoinositides, suggesting that the products of the phosphatidylinositide 3-kinase can act as both a membrane anchor and modulator of RAC/PKB activity. This finding provides insights into the link between phosphatidylinositide 3-kinase and RAC/PKB regulation (Frech et al., 1997).
生化学分析
Biochemical Properties
rac N-Acetyl Norlaudanosine-d3 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. This compound interacts with various enzymes and proteins, facilitating the analysis of metabolic flux and metabolite levels. The nature of these interactions often involves stable isotope labeling, which allows researchers to trace the metabolic pathways and understand the biochemical processes in detail.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its stable isotopic form enables precise tracking within cells, providing insights into how it affects cell function . Studies have shown that this compound can impact cellular metabolism by altering the levels of specific metabolites and influencing gene expression patterns.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s stable isotopic labeling allows for detailed studies of its binding interactions with enzymes and proteins, providing insights into its role in metabolic pathways. Additionally, this compound can modulate enzyme activity, leading to changes in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for extended analysis periods . Its degradation over time can influence the observed effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can provide valuable insights into metabolic pathways without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its stable isotopic form allows researchers to trace its involvement in these pathways, providing a detailed understanding of its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These factors determine its specific compartments or organelles within the cell, influencing its activity and function . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
特性
IUPAC Name |
2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDKUPJJVWNDTF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)




![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)





